molecular formula C10H13NO2 B189069 Glycine, N-(2,6-dimethylphenyl)- CAS No. 103095-36-9

Glycine, N-(2,6-dimethylphenyl)-

Cat. No. B189069
M. Wt: 179.22 g/mol
InChI Key: DMOQHEWCUXULLO-UHFFFAOYSA-N
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Description

“Glycine, N-(2,6-dimethylphenyl)-” is a compound with the molecular formula C10H13NO2 . It contains a total of 26 bonds, including 13 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic carboxylic acid, 1 aromatic secondary amine, and 1 hydroxyl group .


Synthesis Analysis

Glycine can be synthesized from various sources such as serine, threonine, choline, sarcosine (N-methyl glycine), glyoxylate, and as a by-product during the synthesis of l-carnitine . A specific method for the synthesis of ethyl [(2,6-dimethylphenyl)amino]acetate, a related compound, involves stirring a mixture of 2,6-dimethylaniline and ethylbromoacetate with anhydrous sodium acetatetrihydrate in ethanol .


Molecular Structure Analysis

The molecular structure of “Glycine, N-(2,6-dimethylphenyl)-” consists of 10 Carbon atoms, 13 Hydrogen atoms, 1 Nitrogen atom, and 2 Oxygen atoms . It contains a total of 26 bonds, including 13 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic carboxylic acid, 1 aromatic secondary amine, and 1 hydroxyl group .


Physical And Chemical Properties Analysis

“Glycine, N-(2,6-dimethylphenyl)-” is a compound with the molecular formula C10H13NO2 . It contains a total of 26 atoms, including 13 Hydrogen atoms, 10 Carbon atoms, 1 Nitrogen atom, and 2 Oxygen atoms .

properties

IUPAC Name

2-(2,6-dimethylanilino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-7-4-3-5-8(2)10(7)11-6-9(12)13/h3-5,11H,6H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMOQHEWCUXULLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10356565
Record name Glycine, N-(2,6-dimethylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10356565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glycine, N-(2,6-dimethylphenyl)-

CAS RN

103095-36-9
Record name Glycine, N-(2,6-dimethylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10356565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2,6-Dimethylaniline (6.1 g, 50.4 mmol), and ethyl bromoacetate (8.4 g, 50.4 mmol) were refluxed neat for 10 min. The reaction mixture was cooled to room temperature and poured into dichloromethane (75 mL). A precipitated formed which was collected and triturated with dichloromethane (25 mL). N-(2,6-Dimethylphenyl)glycine hydrobromide salt (1.21 g, 4.6 mmol, 9.0%) was collected as a white crystalline solid. 1H NMR (CD3OD) d 2.48 (s, 6H), 4.29 (s, 2H), 7.00-7.10 (m, 3H).
Quantity
6.1 g
Type
reactant
Reaction Step One
Quantity
8.4 g
Type
reactant
Reaction Step One
Name
N-(2,6-Dimethylphenyl)glycine hydrobromide salt
Quantity
1.21 g
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
solvent
Reaction Step Three

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